molecular formula C22H28ClN3O5 B11418573 1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid

1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid

Cat. No.: B11418573
M. Wt: 449.9 g/mol
InChI Key: HYXRIRSXTMQTLI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Let’s break it down:

    Name: 1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid

    Formula: CHNOCl

    IUPAC Name: 1,4-dioxa-8-azaspiro[4.5]decan-8-ium

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies or research institutions. Typically, these involve optimized synthetic pathways, purification steps, and quality control.

Chemical Reactions Analysis

Reactivity::

    Oxidation/Reduction: The compound may undergo redox reactions due to the presence of functional groups (e.g., carbonyl, amine, and carboxylic acid).

    Substitution: Halogen atoms (like chlorine) can be replaced by other nucleophiles.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.

Common Reagents::

    Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups.

Scientific Research Applications

Chemistry::

    Drug Design: Researchers explore its potential as a scaffold for novel drugs.

    Supramolecular Chemistry: Investigating its self-assembly properties.

Biology and Medicine::

    Antiviral Properties: Screening for antiviral activity.

    Enzyme Inhibition: Studying its effects on specific enzymes.

    Drug Delivery: Assessing its suitability as a drug carrier.

Industry::

    Materials Science: Exploring its use in nanomaterials or coatings.

    Catalysis: Investigating catalytic applications.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets (e.g., receptors, enzymes) to exert its effects. Further research is needed to unravel this mystery.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to adamantane derivatives or other heterocyclic structures.

Properties

Molecular Formula

C22H28ClN3O5

Molecular Weight

449.9 g/mol

IUPAC Name

1-[5-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C22H28ClN3O5/c23-18-16(25-3-1-22(2-4-25)30-5-6-31-22)12-24-26(19(18)27)21-10-13-7-14(11-21)9-15(8-13)17(21)20(28)29/h12-15,17H,1-11H2,(H,28,29)

InChI Key

HYXRIRSXTMQTLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5C(=O)O)Cl

Origin of Product

United States

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